molecular formula C9H8N2O2 B8541035 (3-Pyridin-2-yl-isoxazol-4-yl)-methanol

(3-Pyridin-2-yl-isoxazol-4-yl)-methanol

Cat. No.: B8541035
M. Wt: 176.17 g/mol
InChI Key: HWDVKSWNHWJTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Pyridin-2-yl-isoxazol-4-yl)-methanol is a heterocyclic compound featuring a fused pyridine-isoxazole core with a hydroxymethyl (-CH₂OH) substituent at position 4 of the isoxazole ring (Figure 1). Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, known for their metabolic stability and applications in medicinal chemistry. The pyridine moiety introduces π-π stacking capabilities and hydrogen-bonding interactions, while the hydroxymethyl group enhances solubility in polar solvents.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(3-pyridin-2-yl-1,2-oxazol-4-yl)methanol

InChI

InChI=1S/C9H8N2O2/c12-5-7-6-13-11-9(7)8-3-1-2-4-10-8/h1-4,6,12H,5H2

InChI Key

HWDVKSWNHWJTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC=C2CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues include:

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3 from ):

  • Replaces the isoxazole ring with a 1,3,4-oxadiazole-thione core.
  • Substitutes pyridine with pyrimidine and introduces a thioether (-S-) linkage.
  • The thione (-C=S) and thioether groups enhance electrophilicity and metal-binding capacity compared to the hydroxymethyl group in the target compound .

2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]acetophenone derivatives (compounds 4a-f): Feature acetophenone substituents, introducing ketone functionality absent in the target compound.

Physicochemical Properties

Property (3-Pyridin-2-yl-isoxazol-4-yl)-methanol 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione
Molecular Formula C₈H₈N₂O₂ C₇H₆N₄OS₂
Molecular Weight 164.16 g/mol 226.28 g/mol
Key Functional Groups Hydroxymethyl, pyridine, isoxazole Thione, thioether, pyrimidine, oxadiazole
Solubility High in polar solvents (e.g., ethanol) Moderate in ethanol; enhanced by thioether groups
  • The hydroxymethyl group in the target compound improves aqueous solubility compared to the sulfur-containing analogues, which rely on thioether/thione interactions for solubility .

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